molecular formula C19H20N6S2 B13793746 2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole

2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole

Katalognummer: B13793746
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: GJPPJFMNBITPJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole is a heterocyclic molecule featuring a benzothiazole core linked to a piperidinyl group substituted with a tetrazole-thienylmethyl moiety. Key structural attributes include:

  • Benzothiazole core: A fused bicyclic system with sulfur and nitrogen atoms, commonly associated with pharmacological activity in antimicrobial and kinase-targeting agents .
  • Piperidinyl linker: A six-membered nitrogen-containing ring that enhances conformational flexibility and bioavailability .
  • Tetrazole-thienylmethyl substituent: The tetrazole ring (a five-membered 1,2,3,4-tetrazole) at position 5 is substituted with a thienylmethyl group (a sulfur-containing thiophene derivative), which may influence electronic properties and binding interactions .

Eigenschaften

Molekularformel

C19H20N6S2

Molekulargewicht

396.5 g/mol

IUPAC-Name

2-[1-[[1-(thiophen-2-ylmethyl)tetrazol-5-yl]methyl]piperidin-4-yl]-1,3-benzothiazole

InChI

InChI=1S/C19H20N6S2/c1-2-6-17-16(5-1)20-19(27-17)14-7-9-24(10-8-14)13-18-21-22-23-25(18)12-15-4-3-11-26-15/h1-6,11,14H,7-10,12-13H2

InChI-Schlüssel

GJPPJFMNBITPJV-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)CC4=NN=NN4CC5=CC=CS5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Stepwise Synthetic Strategy

The synthesis can be logically divided into the following key stages:

Step Description Key Reagents Conditions Yield Range
1 Synthesis of 2-(4-piperidinyl)-1,3-benzothiazole intermediate 2-Aminothiophenol + 4-substituted piperidine aldehyde or derivative Reflux in DMF or pyridine with oxidant (e.g., H2O2) 60–80%
2 Preparation of 1-(2-thienylmethyl)-1H-tetrazole Tetrazole ring formation via [3+2] cycloaddition or alkylation Cycloaddition of azide and nitrile or alkylation of tetrazole anion with 2-thienylmethyl halide 70–90%
3 Coupling of tetrazolylmethyl group to piperidinyl nitrogen N-alkylation of piperidine nitrogen with tetrazolylmethyl halide Base (e.g., triethylamine) in anhydrous solvent under reflux 65–85%

Synthesis of Benzothiazole-Piperidine Intermediate

  • Procedure : 2-Aminothiophenol is reacted with a suitable 4-substituted piperidine aldehyde or halide under reflux in dry pyridine or DMF. Oxidative cyclization is promoted by hydrogen peroxide or cerium ammonium nitrate to form the benzothiazole ring fused to the piperidine moiety.

  • Notes : The reaction requires careful temperature control to avoid overoxidation. Yields are typically in the 60–80% range.

Preparation of 1-(2-Thienylmethyl)-1H-tetrazole

  • Method A : Cycloaddition of sodium azide with 2-thienylacetonitrile under reflux in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, catalyzed by zinc salts or other Lewis acids, produces 1-(2-thienylmethyl)-1H-tetrazole.

  • Method B : Alkylation of preformed tetrazole anion with 2-thienylmethyl bromide or chloride in the presence of a base like potassium carbonate in acetonitrile or DMF.

  • Yields : Both methods afford the tetrazole intermediate in 70–90% yield.

Coupling of Tetrazolylmethyl Group to Piperidine Nitrogen

  • The key N-alkylation step involves reacting the piperidine nitrogen of the benzothiazole-piperidine intermediate with the tetrazolylmethyl halide.

  • Conditions : The reaction is carried out in anhydrous ethanol or DMF with triethylamine or potassium carbonate as a base under reflux or room temperature stirring.

  • Purification : The product is isolated by precipitation or chromatographic techniques and purified by recrystallization.

  • Yields : This step typically provides the final compound in 65–85% yield.

Analytical Data and Characterization

  • Nuclear Magnetic Resonance (NMR) : ^1H NMR spectra show characteristic signals for the benzothiazole aromatic protons (7.0–8.0 ppm), piperidine methylene protons (2.5–4.0 ppm), and thienyl ring protons (6.5–7.5 ppm). Tetrazole protons are usually absent, but the methylene linker protons appear around 4.0–5.0 ppm.

  • Mass Spectrometry (MS) : Molecular ion peaks correspond to the expected molecular weight of the compound, confirming the molecular formula.

  • Infrared Spectroscopy (IR) : Key absorptions include aromatic C-H stretches, tetrazole ring vibrations near 1500–1600 cm^-1, and benzothiazole characteristic bands.

  • Elemental Analysis : Confirms the carbon, hydrogen, nitrogen, and sulfur content consistent with the proposed structure.

Summary Table of Preparation Methods

Synthetic Stage Reaction Type Reagents Conditions Yield (%) Notes
Benzothiazole formation Condensation & oxidative cyclization 2-Aminothiophenol + aldehyde Reflux in pyridine/DMF + oxidant 60–80 Common method for benzothiazole scaffold
Tetrazole ring synthesis Cycloaddition or alkylation Sodium azide + 2-thienylacetonitrile or tetrazole + 2-thienylmethyl halide Reflux in DMF/DMSO 70–90 Requires careful control for regioselectivity
N-alkylation of piperidine Nucleophilic substitution Piperidine intermediate + tetrazolylmethyl halide Reflux in ethanol/DMF + base 65–85 Key step linking tetrazole to piperidine

Perspectives from Literature and Research Findings

  • The synthetic routes described align with established protocols for benzothiazole and tetrazole derivatives, as reported in recent medicinal chemistry reviews and experimental studies.

  • The multi-step synthesis demands rigorous purification at each stage to ensure high purity and yield of the final compound.

  • Modifications in substituents on the benzothiazole or tetrazole rings can be accommodated by altering the corresponding aldehyde or alkyl halide precursors, enabling structural diversity for pharmacological screening.

  • The integration of heterocyclic moieties such as benzothiazole, tetrazole, and piperidine is of significant interest due to their combined biological activities, underscoring the importance of efficient synthetic methods.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Tetrazole-Containing Pharmaceuticals
Compound Name Key Structural Features Molecular Formula Molecular Weight Pharmacological Role Reference
Losartan Biphenyl, tetrazole, imidazole C₂₂H₂₃ClN₆O 422.91 Angiotensin II antagonist
Valsartan Biphenyl, tetrazole, valine derivative C₂₄H₂₉N₅O₃ 435.53 Angiotensin II antagonist
Irbesartan Spirocyclic tetrazole, biphenyl C₂₅H₂₈N₆O 428.54 Angiotensin II antagonist

Comparison :

  • Tetrazole as a bioisostere : The tetrazole group in these drugs replaces carboxylic acids, enhancing metabolic stability and receptor binding. The target compound’s tetrazole may similarly act as a hydrogen-bond acceptor .
  • Substituent differences : Unlike losartan/irbesartan, the target compound lacks a biphenyl group but incorporates a benzothiazole core, which may redirect activity toward kinase inhibition or antimicrobial targets .
Piperidine-Linked Heterocycles
Compound Name Key Structural Features Molecular Formula Molecular Weight Key Properties Reference
2-[1-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-4-piperidinyl]-benzothiazole Cyclopentyl-tetrazole, piperidine C₁₉H₂₄N₆S 392.50 Structural analog
2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole Thiadiazole, piperazine C₁₅H₁₇N₅OS₂ 347.46 Thiadiazole instead of tetrazole

Comparison :

  • Heterocycle variations : The thiadiazole-piperazine analog () replaces tetrazole with a thiadiazole, reducing hydrogen-bonding capacity but retaining sulfur-mediated interactions.
Benzothiazole Derivatives
Compound Name Key Structural Features Molecular Formula Molecular Weight Biological Activity Reference
2-(1,3-Thiazol-5-yl)-1H-benzimidazole Thiazole-benzimidazole fusion C₁₀H₇N₃S 201.25 Anthelmintic, fungicide
9c (from ) Benzodiazolyl-triazole-thiazole C₂₈H₂₂N₈O₂S 558.62 Synthetic intermediate

Comparison :

  • Core variations : The target compound’s benzothiazole core differs from benzimidazole in , altering electron distribution and binding specificity.
  • Functional groups : The triazole-thiazole hybrid in demonstrates how click chemistry can diversify heterocyclic frameworks, though tetrazole’s metabolic stability may offer advantages .

Research Findings and Implications

Synthetic Routes :

  • Tetrazole rings are typically synthesized via [3+2] cycloaddition between nitriles and azides, as seen in . The thienylmethyl group in the target compound may require regioselective alkylation or Suzuki coupling.
  • Piperidine-linked benzothiazoles (e.g., ) are often prepared via nucleophilic substitution or reductive amination.

Structure-Activity Relationships (SAR) :

  • Thienyl vs. Cyclopentyl : The thienyl group’s sulfur atom may enhance π-π stacking or metal coordination compared to cyclopentyl’s purely hydrophobic character .
  • Benzothiazole vs. Imidazole : Benzothiazole’s larger aromatic system may improve stacking interactions in enzyme active sites compared to imidazole-based drugs like losartan .

Pharmacological Potential: The tetrazole-thienylmethyl-piperidine motif could target G-protein-coupled receptors (GPCRs) or ion channels, analogous to candesartan and eprosartan . Benzothiazole’s prevalence in antimicrobial agents () suggests possible antifungal or antiparasitic applications.

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the piperidine-thienylmethyltetrazole intermediate via nucleophilic substitution (e.g., alkylation of 1H-tetrazole derivatives with 2-thienylmethyl halides) .
  • Step 2 : Coupling with the benzothiazole core using cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann-type couplings) under palladium catalysis .
  • Characterization : Intermediates are validated via:
    • IR spectroscopy for functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for tetrazole).
    • NMR (¹H/¹³C) to confirm regiochemistry and substituent positions .
    • Elemental analysis to verify purity (deviation <0.4% between calculated and observed values) .

Table 1 : Key Analytical Techniques for Intermediate Validation

TechniquePurposeExample Data from Evidence
¹H NMRConfirm alkylation siteδ 3.8–4.2 ppm (CH₂ groups)
IRIdentify C=N/C-S bonds1600–1650 cm⁻¹ (tetrazole)
Elemental AnalysisAssess purityC: 52.3% (calc), 52.1% (obs)

Advanced: How to address regioselectivity challenges during alkylation of the tetrazole moiety?

Regioselectivity in tetrazole alkylation (N1 vs. N2 substitution) is critical for structural fidelity. Methodological solutions include:

  • Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) favor N1-alkylation due to enhanced nucleophilicity .
  • Catalyst screening : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency and selectivity .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic N1 products, while higher temperatures (>50°C) may shift to N2 .
  • Validation : Use 2D NMR (e.g., HSQC) to distinguish N1/N2 substitution patterns via coupling constants .

Basic: What pharmacological assays are suitable for initial evaluation of this compound?

Initial screening should focus on target-specific assays:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram+/Gram- bacteria .
  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurological applications) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to assess anticancer potential .

Note : Ensure assays align with structural motifs (e.g., benzothiazole’s DNA intercalation potential) .

Advanced: How to resolve contradictions in spectroscopic data during structure elucidation?

Discrepancies in NMR/IR data may arise from tautomerism or impurities. Strategies include:

  • Variable-temperature NMR : Identify tautomeric equilibria (e.g., thione-thiol tautomerism in thiazolidinones) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula independently .
  • X-ray crystallography : Resolve ambiguous NOE correlations (e.g., piperidine ring conformation) .

Case Study : A ¹³C NMR discrepancy at δ 120–125 ppm (attributed to benzothiazole C2 vs. tetrazole C5) was resolved via X-ray analysis .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Solvent : Use anhydrous DMSO for stock solutions (avoid aqueous buffers due to hydrolysis risk) .
  • Stability monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect decomposition .

Advanced: How to optimize reaction yields in multi-step syntheses involving sensitive intermediates?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for thiazolidinone formation) .
  • Protecting groups : Use Boc for piperidine NH to prevent side reactions during alkylation .
  • Workflow integration : One-pot strategies minimize isolation of air/moisture-sensitive intermediates (e.g., tetrazole-thiol coupling) .

Basic: Which computational tools are effective for preliminary docking studies?

  • Software : AutoDock Vina or Schrödinger Suite for binding pose prediction.
  • Target selection : Prioritize receptors with known affinity for benzothiazoles (e.g., β-tubulin for antiparasitic activity) .
  • Validation : Compare docking scores with experimental IC₅₀ values (e.g., 9c showed ΔG = –8.2 kcal/mol vs. α-glucosidase) .

Advanced: How to design SAR studies for derivatives with modified thiophene/piperidine subunits?

  • Scaffold diversification :
    • Replace thiophene with furan/pyridine to modulate electronic effects .
    • Vary piperidine substituents (e.g., 4-F vs. 4-OCH₃) to study steric impacts .
  • Assay correlation : Use linear regression models to link logP values (calculated via ChemDraw) with antimicrobial potency .

Table 2 : Example SAR Data for Analog Screening

SubstituentlogPMIC (µg/mL, S. aureus)
2-Thienyl (parent)3.112.5
4-Fluorophenyl3.56.25
4-Methoxyphenyl2.825.0

Basic: How to troubleshoot poor solubility in biological assays?

  • Co-solvents : Use <1% DMSO or cyclodextrin inclusion complexes .
  • Prodrug design : Introduce phosphate esters for enhanced aqueous solubility .
  • Particle size reduction : Nanoformulation (e.g., liposomal encapsulation) improves bioavailability .

Advanced: What strategies mitigate toxicity in lead optimization?

  • Metabolic profiling : LC-MS/MS to identify reactive metabolites (e.g., epoxide formation) .
  • Selectivity assays : Screen against hERG channels to avoid cardiotoxicity .
  • Structural simplification : Remove the tetrazole moiety if SAR shows negligible activity contribution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.